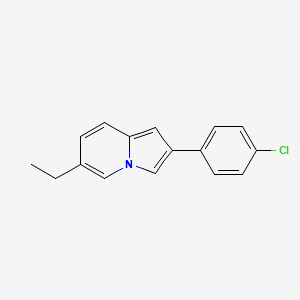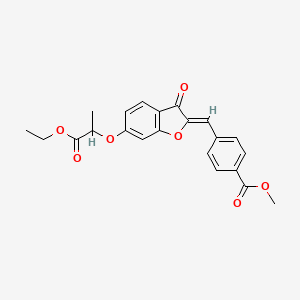![molecular formula C23H23N5O4 B2922726 ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1261010-13-2](/img/structure/B2922726.png)
ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents . They have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cells .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core. This core structure has been identified as a potent ligand for numerous receptors .Scientific Research Applications
Synthesis and Antimicrobial Activity
A range of studies have investigated the synthesis of various heterocyclic compounds, including triazoloquinoxaline derivatives, highlighting their potential antimicrobial and antifungal properties. For example, Sanna et al. (1990) prepared 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6- carboxylic acids as novel analogues of oxolinic acid to explore their antimicrobial activity, which showed selective activity against Escherichia coli (Sanna, Carta, Paglietti, Zanetti, & Fadda, 1990). Similarly, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, assessing their antibacterial and antifungal activities, indicating the potential for bioactive compound development (Hassan, 2013).
Novel Heterocyclic Systems
Lipunova et al. (1997) reported on the synthesis of derivatives of 4-oxo-4H-benzazolo[2',3':3,4][1,2,4]triazino[5,6,1-i,j]quinoline-5-carboxylic acids, representing a novel heterocyclic system with potential applications in the development of new pharmaceuticals (Lipunova, Mokrushina, Nosova, RusinovaLarisa, & Charushin, 1997).
Antidepressant Potential and Receptor Antagonism
Sarges et al. (1990) identified 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as a novel class of potent adenosine receptor antagonists with potential as rapid-onset antidepressants. This study highlights the therapeutic potential of such compounds in behavioral despair models in rats, indicating their possible use in treating depression (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Diversified Synthesis Approaches
An et al. (2017) demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, offering rapid access to complex fused tricyclic scaffolds. This methodological advancement could be pivotal in streamlining the development of bioactive heterocycles with enhanced pharmacological profiles (An, He, Liu, Zhang, Lu, & Cai, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, leading to inhibition of the kinase’s activity . This inhibition can result in the disruption of various cellular processes, including cell growth and migration, which are critical in the progression of cancer .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects several biochemical pathways. The inhibition of c-Met kinase can lead to the downregulation of pro-oncogenic cell survival proteins, such as Bcl-2 , and the upregulation of pro-apoptotic proteins, such as BAX and caspase-3 and -9 . These changes can induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
These studies can provide valuable insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values in the micromolar range . Moreover, it has been shown to potently intercalate DNA , which can disrupt the replication and transcription processes, leading to cell death .
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-5-6-10-16(15)24-19(29)13-27-17-11-7-8-12-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOWNARTURGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2922645.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)
![4-([4-(Trifluoromethyl)pyridin-2-yl]sulfanyl)pyridin-3-amine](/img/structure/B2922647.png)
![2-[(4-Methylcyclohexyl)amino]ethanol](/img/structure/B2922648.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2922654.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2922656.png)

![1-(4-chlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2922659.png)

![3-(azepane-1-carbonyl)-7-chloro-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2922665.png)
